molecular formula C8H20N2 B148097 1,8-Diaminooctane CAS No. 373-44-4

1,8-Diaminooctane

Cat. No. B148097
CAS RN: 373-44-4
M. Wt: 144.26 g/mol
InChI Key: PWGJDPKCLMLPJW-UHFFFAOYSA-N
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Description

1,8-Diaminooctane (DAO) is a chemical compound that has been utilized as a templating molecule in the synthesis of a new layered aluminophosphate . It has also been used as a macrochain extender in the synthesis of polyurethane ureas (PUUs) , as a bi-functional linker in the formation of two-dimensional arrays of gold nanoparticles , and in the preparation of graphene/epoxy resin composites for corrosion protection . Additionally, DAO has been studied for its effects on the Rev regulatory system of lentiviruses .

Synthesis Analysis

The synthesis of DAO-templated aluminophosphates involves hydrothermal methods, where DAO acts as a structure-directing agent. The resulting compound has a unique layer stoichiometry and includes octahedrally coordinated aluminum atoms . In the context of PUUs, DAO is incorporated into the polymer structure as a macrochain extender, affecting the physical and thermophysical properties of the resulting materials . DAO has also been used to graft onto graphene in a one-pot process under ultrasonication in supercritical CO2, which is then used to create a graphene/epoxy resin composite .

Molecular Structure Analysis

The molecular structure of DAO-templated aluminophosphates has been characterized using single crystal X-ray diffraction, revealing a 2D-layered structure with tetrahedrally coordinated Al and P atoms . In the case of PUUs, the molecular structure and formation were confirmed by IR-spectroscopy . The molecular parameters, vibrational properties, and theoretical calculations of DAO have been performed using density functional theory, providing insights into bond angles, bond lengths, and vibrational properties .

Chemical Reactions Analysis

DAO's reactivity has been explored in various chemical reactions. It has been used to synthesize bis-functionalized derivatives through the Kabachnik-Fields reaction under solvent-free conditions . DAO also plays a role in the synthesis of Schiff bases, where it reacts with pyridoxal to form a Schiff base ligand . Furthermore, DAO's interaction with 9-BBN leads to the formation of a novel diaminoborate ligand system .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials containing DAO are diverse. For instance, PUUs containing DAO exhibit a range of tensile strengths and elongations, with the glass transition temperature and heat resistance characteristics depending on the DAO content . The DAO-templated aluminophosphate shows distinct crystallographic properties and has been further characterized by solid-state NMR . The vibrational spectroscopic and quantum chemical investigations of DAO provide detailed information on its vibrational and structural properties .

Scientific Research Applications

CO2 Capture and Solvent Promotion

1,8-Diaminooctane (DAO) has been identified as a promising agent for enhancing the absorption rate and CO2 loading in solvent systems, particularly when used to promote MEA and MDEA solvents. DAO's unique structure, with its long distance between amine groups and low vapor pressure, contributes to its effectiveness. Research has shown that even a small quantity of DAO can significantly enhance the rate and CO2 loading of base solutions, marking its potential in the field of environmental engineering, particularly for CO2 capture and sequestration processes (Gholidoost, Farsi, & Setoodeh, 2022).

Vibrational Spectroscopic and Quantum Chemical Investigations

1,8-Diaminooctane has been the subject of extensive vibrational spectroscopic and quantum chemical investigations. Studies have focused on its molecular parameters, vibrational properties, bond angles, bond lengths, dipole moments, and frontier molecular orbitals. These analyses provide deep insights into the vibrational, structural, and electronic properties of DAO, which are crucial for understanding its interactions and functionality in various applications, including material science and molecular engineering (Özbay & Gözütok, 2019).

Nanoparticle Assembly and Array Formation

1,8-Diaminooctane has been explored as a molecular bridging linker for the assembly of gold nanoparticles (GNPs), particularly for creating a uniform and two-dimensional array of GNPs. The ligand's ability to induce a uniform array of GNPs on amine-functionalized substrates highlights its potential in nanotechnology and materials science, especially for applications requiring precisely arranged nanostructures (Li & Lee, 2010).

Corrosion Protection and Material Science

DAO has been used in the preparation of graphene/epoxy resin composites, demonstrating significant potential in corrosion protection for various substrates. The research showcases the efficacy of DAO-grafted-graphene in enhancing the durability and lifespan of materials, making it a valuable asset in the field of material science and protective coatings (Wu et al., 2018).

Supramolecular Chemistry

In supramolecular chemistry, DAO has been highlighted as a guest molecule in novel octanuclear NHC complexes of gold(I) and silver(I). These complexes exhibit defined tubular cavities capable of selectively hosting linear molecules like DAO, opening new avenues in the study of host-guest interactions and the development of molecularly engineered structures (Altmann & Pöthig, 2016).

Safety And Hazards

1,8-Diaminooctane is moderately toxic by ingestion and is a severe skin and eye irritant . When heated to decomposition, it emits toxic vapors of NOx .

Future Directions

A novel oral drug, 1,8-diaminooctane (VL-004), has been developed by a biotech startup based on research led by Professor Einav Gross and Professor Shmuel Ben-Sasson of The Hebrew University’s Faculty of Medicine . This drug aims to treat and prevent aging-related diseases such as Alzheimer’s and Parkinson’s . Pre-clinical studies are expected to begin in the near future .

Relevant Papers Infrared spectroscopic studies of the Hofmann-daon-type clathrates: M (1,8-diaminooctane)Ni (CN) 4·G (M=Co, Ni or Cd; G=1,2-dichlorobenzene or1,4-dichlorobenzene) is a relevant paper that can provide more detailed information .

properties

IUPAC Name

octane-1,8-diamine
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InChI

InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PWGJDPKCLMLPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCN
Source PubChem
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Molecular Formula

C8H20N2
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Related CAS

7613-16-3 (di-hydrochloride)
Record name Octamethylenediamine
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DSSTOX Substance ID

DTXSID9073173
Record name 1,8-Octanediamine
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Molecular Weight

144.26 g/mol
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Physical Description

Faint yellow crystals, hygroscopic; [MSDSonline]
Record name 1,8-Octamethylenediamine
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Product Name

1,8-Diaminooctane

CAS RN

373-44-4, 7613-16-3
Record name 1,8-Octanediamine
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Record name Octamethylenediamine
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Record name 1,8-Octanediamine, hydrochloride (1:2)
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Synthesis routes and methods

Procedure details

Sodium bisulfite was prepared by adding 3.15 g of sodium sulfite and 7.15 g of sodium metabisulfite to 25 ml of water. 1,8-Diaminooctane (7.2 g) was added and the pH was adjusted to 7 with concentrated hydrochloric acid. Calf thymus DNA (Sigma, 139 mg) was dissolved in 20 mL of water and denatured by heating to 100° C. for 30 min followed by rapid cooling in an ice bath. The single stranded DNA was then sonicated for 40 min at 0° C. and added to the sodium bisulfite-diaminooctene solution. This gave a final concentration of 2 M bisulfite and 1 M diaminooctane. The mixture was clarified by centrifugation (4000×g) and then stirred at 60° C. (oil bath) for 42 hrs. The reaction mixture was cooled and filtered (0.2 μm filter) to remove a small amount of particulate material. The product was desalted in two 25 mL portions over a BioRad P-4 column (340×2.6 cm) equilibrated in 0.02 M sodium chloride, 1 mM EDTA, pH 8. After the void volume (60 mL), the product was collected in the next 50 mL fraction and each of these two fractions was separately dialyzed overnight against 4 L of water and lyphilized, yielding together 99.5 mg (72%). Seventy-five percent of the cytosine residues were substituted with DAO, based on alkaline hydrolysis-HPLC.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
DNA
Quantity
139 mg
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium bisulfite diaminooctene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diaminooctane
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1,8-Diaminooctane
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1,8-Diaminooctane
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1,8-Diaminooctane
Reactant of Route 5
1,8-Diaminooctane
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1,8-Diaminooctane

Citations

For This Compound
2,500
Citations
A Tuel, V Gramlich, C Baerlocher - Microporous and mesoporous materials, 2001 - Elsevier
The first example of a 2D-layered aluminophosphate with P:Al=18:13 has been synthesized hydrothermally in the presence of 1,8-diaminooctane (DAO) as templating molecule, and its …
Number of citations: 26 www.sciencedirect.com
TR Sertbakan, S Sağlam, E Kasap, Z Kantarcı - Journal of molecular …, 1999 - Elsevier
New Hofmann-daon-type clathrates of the form M(1,8-diaminooctane)Ni(CN) 4 ·G (M=Co, Ni or Cd; G=1,2-dichlorobenzene or 1,4-dichlorobenzene) were prepared in powder form and …
Number of citations: 14 www.sciencedirect.com
Y Shen, TT Le, R Li, JD Rimer - ChemPhysChem, 2018 - Wiley Online Library
Developing new zeolite catalysts for (petro)chemical applications is nontrivial owing to challenges that include the identification of commercially‐viable syntheses. The vast majority of …
Y Wu, N Song, W Wang, Y Zhao - Ultrasonics sonochemistry, 2018 - Elsevier
In this work, the preparation of the graphene/epoxy resin composite and its corrosion protection on the copper substrate were presented. The 1,8-diaminooctane-grafted-graphene (1,8-…
Number of citations: 17 www.sciencedirect.com
E Catizzone, M Migliori, T Mineva, S van Daele… - Microporous and …, 2020 - Elsevier
Ferrierite zeolite crystals were successfully prepared by a long amine as 1,8-diaminoctane (DAO) as organic structure directing agent. By comparison, shorter amine, ie ethylenediamine …
Number of citations: 13 www.sciencedirect.com
D Davarcı, S Beşli, F Yuksel - Polyhedron, 2014 - Elsevier
The reactions of hexachlorocyclotriphosphazene, N 3 P 3 Cl 6 (1), with 1,6-diaminohexane (2a) and 1,8-diaminooctane (2b), having long carbon chains, in acetonitrile have been …
Number of citations: 13 www.sciencedirect.com
OA Efremova, YV Mironov, NV Kuratieva… - Inorganica Chimica …, 2010 - Elsevier
Supramolecular compounds {C 8 N 2 H 22 @Cuc[6]}{Re 6 S 8 (H 2 O) 2 (OH) 4 }·18H 2 O (1), and K 2 {C 8 N 2 H 22 @Cuc[6]}{Re 6 S 8 (OH) 6 }·14H 2 O (2) were obtained by …
Number of citations: 8 www.sciencedirect.com
RA Hart, JN Billaud, SJ Choi, TR Phillips - Virology, 2002 - Elsevier
Proper function of the Rev regulatory system is essential for the replication of lentiviruses, including feline immunodeficiency virus (FIV) and human immunodeficiency virus type 1 (HIV-1…
Number of citations: 25 www.sciencedirect.com
A Özbay, A Gözütok - Celal Bayar University Journal of Science, 2019 - dergipark.org.tr
This paper contains the molecular parameters, vibrational properties and some theoretical calculations of 1,8-diaminooctane. Bond angles, bond lengths , vibrational properties, dipole …
Number of citations: 5 dergipark.org.tr
G Giordano, N Dewale, Z Gabelica, JB Nagy… - Applied catalysis, 1991 - Elsevier
Several organic compounds favour the formation of the high-silica zeolite ZSM-48. This paper gives insight into the state of the organic molecules (1,8-diaminooctane — C 8 DN and …
Number of citations: 8 www.sciencedirect.com

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